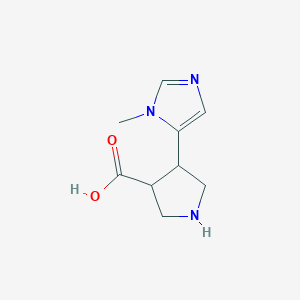
2-Tert-butylcyclohexane-1-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Tert-butylcyclohexane-1-thiol is an organic compound with the molecular formula C10H20S It is a derivative of cyclohexane, where a tert-butyl group and a thiol group are attached to the cyclohexane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-butylcyclohexane-1-thiol typically involves the following steps:
Formation of tert-butylcyclohexane: This can be achieved by the alkylation of cyclohexane with tert-butyl chloride in the presence of a strong base such as sodium hydride.
Introduction of the thiol group: The thiol group can be introduced by reacting tert-butylcyclohexane with thiolating agents like thiourea followed by hydrolysis.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Bulk alkylation: Using large reactors for the alkylation of cyclohexane with tert-butyl chloride.
Thiol introduction: Utilizing continuous flow reactors for the thiolation step to ensure efficient and consistent production.
Análisis De Reacciones Químicas
Types of Reactions
2-Tert-butylcyclohexane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form cyclohexane derivatives.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Reagents such as alkyl halides and bases are commonly used.
Major Products
Oxidation: Disulfides and sulfonic acids.
Reduction: Cyclohexane derivatives.
Substitution: Various substituted cyclohexane derivatives.
Aplicaciones Científicas De Investigación
2-Tert-butylcyclohexane-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-tert-butylcyclohexane-1-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, affecting their function. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and interactions.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexane-1-thiol: Lacks the tert-butyl group, making it less sterically hindered.
2-Tert-butylcyclohexanol: Contains a hydroxyl group instead of a thiol group.
2-Tert-butylcyclohexanone: Contains a carbonyl group instead of a thiol group.
Uniqueness
2-Tert-butylcyclohexane-1-thiol is unique due to the presence of both the tert-butyl and thiol groups, which confer distinct chemical properties and reactivity. The steric hindrance provided by the tert-butyl group and the reactivity of the thiol group make it a valuable compound in various chemical reactions and applications.
Propiedades
Fórmula molecular |
C10H20S |
|---|---|
Peso molecular |
172.33 g/mol |
Nombre IUPAC |
2-tert-butylcyclohexane-1-thiol |
InChI |
InChI=1S/C10H20S/c1-10(2,3)8-6-4-5-7-9(8)11/h8-9,11H,4-7H2,1-3H3 |
Clave InChI |
QDEFMCLGCSVRLN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1CCCCC1S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(Benzyloxy)carbonyl]-5-(diethylamino)piperidine-3-carboxylic acid](/img/structure/B13221224.png)
![1-[(2,2-Dimethylcyclopropyl)methyl]-4-methylpiperazine](/img/structure/B13221237.png)

![[8-(Propan-2-yl)-1-oxaspiro[4.5]decan-2-yl]methanol](/img/structure/B13221251.png)



![2-({[(Tert-butoxy)carbonyl]amino}oxy)-3-methoxy-3-methylbutanoic acid](/img/structure/B13221275.png)
![2-(Butan-2-yl)-4-hydrazinyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13221278.png)


![2-Methyl-1-[4-(propan-2-yl)phenyl]cyclopropan-1-amine](/img/structure/B13221309.png)
![3-[6-Acetyl-5-(trifluoromethyl)pyridazin-3-yl]benzonitrile](/img/structure/B13221315.png)
![7-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid dihydrochloride](/img/structure/B13221326.png)
